2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid
Overview
Description
2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid: is an organic compound that belongs to the class of fluorinated pyridines. This compound features a fluorine atom attached to the pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the fluorine atom and the methylpropanoic acid moiety imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way due to the presence of the fluorine atom.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid. It’s worth noting that the presence of a fluorine atom in the molecule could potentially influence its environmental stability, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 3-fluoropyridine, which serves as the starting material.
Grignard Reaction: The 3-fluoropyridine undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding 3-fluoropyridin-2-ylmethylmagnesium bromide.
Carboxylation: The resulting Grignard reagent is then subjected to carboxylation using carbon dioxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid can be compared with other similar compounds, such as:
2-(3-Chloropyridin-2-yl)-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid: Similar structure but with a bromine atom instead of fluorine.
2-(3-Iodopyridin-2-yl)-2-methylpropanoic acid: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This can result in differences in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-6(10)4-3-5-11-7/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCNIODWPYKFNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252807 | |
Record name | 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-68-1 | |
Record name | 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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